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Compound of Interest

Compound Name: 4-Chloro-2-(phenylethynyl)aniline

Cat. No.: B2599015

A Comprehensive Technical Guide to 4-Chloro-2-
(phenylethynyl)aniline

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the known and predicted physical and chemical
properties of 4-Chloro-2-(phenylethynyl)aniline. It includes a plausible synthetic route and
standardized experimental protocols for its characterization. Due to the limited availability of
specific experimental data for this compound in published literature, this guide combines
information on closely related analogs with established analytical methodologies to serve as a
foundational resource.

Core Chemical and Physical Properties

Quantitative data for 4-Chloro-2-(phenylethynyl)aniline is not widely available. The following
table summarizes key computed and predicted properties, along with data from structurally
similar compounds for comparative purposes.
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4-Chloro-2-
(phenylethynyl  4-chloro-2-(p- 4- 4-
Property )aniline tolylethynyl)an (phenylethynyl Chloroaniline[
(Predicted/Co iline[1][2] )aniline[3] 4]
mputed)
Molecular
C14H10CIN CisH12CIN Ci4H11N CsHsCIN
Formula
Molecular Weight  227.69 g/mol 241.72 g/mol 193.25 g/mol 127.57 g/mol
N , ~405.9+45.0°C 405.9+45.0°C _
Boiling Point ) ) Not Available 232 °C
(Predicted)[2] (Predicted)[2]
~1.22+0.1
, _ 1.22 + 0.1 g/cm? _
Density g/cm3 (Predicted) ) Not Available 1.43 g/cm3
(Predicted)[2]
[2]
. _ , Yellow to orange-  Colorless to
Appearance Solid (Predicted) Not Available ) )
yellow solid[5] amber solid[4]
Predicted to be Soluble in Soluble in )
] ) Soluble in hot
- soluble in appropriate benzene, _
Solubility ] ) ] water, organic
organic solvents.  organic solvents.  dichloromethane.
solvents.[4]
[5] [1] [5]
ODFQRHOQXH
VITO QSNSCYSYFYO
INChl Key Not Available Not Available RTR-
UHFFFAOYSA-
UHFFFAOYSA-N
N[3]

Synthesis Pathway

The most direct and common method for synthesizing aryl alkynes is the Sonogashira coupling

reaction.[6][7] This reaction involves the coupling of a terminal alkyne with an aryl or vinyl

halide, catalyzed by palladium and copper complexes.[6] For 4-Chloro-2-

(phenylethynyl)aniline, a plausible route is the Sonogashira coupling of 2-bromo-4-

chloroaniline with phenylacetylene.
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Caption: Proposed Sonogashira coupling synthesis of 4-Chloro-2-(phenylethynyl)aniline.

Predicted Spectroscopic Data

While specific spectra for 4-Chloro-2-(phenylethynyl)aniline are not available, the following
tables outline the expected signals based on its chemical structure.

'H NMR (Proton NMR) Predicted Data
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Predicted Chemical

Protons . Multiplicity Integration
Shift (6, ppm)

-NH:z 40-55 Broad Singlet 2H

Aromatic (Aniline) 6.5-75 Multiplets 3H

Aromatic (Phenyl) 72-7.6 Multiplets 5H

13C NMR (Carbon NMR) Predicted Data

Carbons Predicted Chemical Shift (6, ppm)
Aromatic C-NH:z 145 - 150

Aromatic C-ClI 125-135

Aromatic C-C= 110-120

Aromatic C-H (Aniline Ring) 115-130

Aromatic C-H (Phenyl Ring) 128 - 132

Aromatic Quaternary C (Phenyl Ring) 120 - 125

Alkyne (-C=C-) 85-95

IR (Infrared) Spectroscopy Predicted Data

Functional Group Characteristic Absorption (cm—?)
N-H Stretch (Amine) 3300 - 3500 (two bands)

C-H Stretch (Aromatic) 3000 - 3100

C=C Stretch (Alkyne) 2100 - 2260

C=C Stretch (Aromatic) 1450 - 1600

C-N Stretch (Amine) 1250 - 1350

C-Cl Stretch 600 - 800
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Experimental Protocols

The following sections provide detailed, standardized methodologies for the synthesis and
characterization of 4-Chloro-2-(phenylethynyl)aniline.

A. Synthesis: Sonogashira Coupling (General Protocol)

This protocol describes a typical copper-free Sonogashira coupling procedure.

Materials:

2-bromo-4-chloroaniline

Phenylacetylene

Palladium catalyst (e.g., Pd(PPhs)2Cl2)

Amine base (e.g., triethylamine or diisopropylamine)

Anhydrous solvent (e.g., THF or DMF)

Reaction flask, condenser, magnetic stirrer, and inert gas supply (Nitrogen or Argon)

Procedure:

Setup: Assemble a dry, three-necked flask equipped with a condenser, magnetic stir bar, and
a nitrogen/argon inlet.

o Reagent Addition: To the flask, add 2-bromo-4-chloroaniline, the palladium catalyst, and the
anhydrous solvent under an inert atmosphere.

« Initiation: Begin stirring the mixture. Add the amine base followed by the dropwise addition of
phenylacetylene.

o Reaction: Heat the reaction mixture to an appropriate temperature (typically 50-100 °C) and
monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas
Chromatography (GC).[8]
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e Workup: Once the reaction is complete, cool the mixture to room temperature. Filter off the
catalyst and amine salt.

o Extraction: Transfer the filtrate to a separatory funnel, dilute with an organic solvent (e.qg.,
ethyl acetate), and wash with water and brine.

 Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate
under reduced pressure. Purify the crude product via column chromatography on silica gel.

B. Characterization: Melting Point Determination

The melting point is a crucial indicator of a compound's purity.[9]

1. Sample Preparation 2. Pack Capillary Tube 3. Place in Apparatus 4. Rapid Heating 6. Observe & Record q i
(Dry, powder the solid) (2-3 mm height) (e.g., Mel-Temp) (To ~10°C below expected m.p.) T mint (Start and end of melting) Melting Point Range

Click to download full resolution via product page
Caption: Workflow for determining the melting point of a solid organic compound.
Procedure:
o Sample Preparation: Ensure the purified solid is completely dry and finely powdered.[10]

o Capillary Packing: Press the open end of a capillary tube into the powder. Tap the sealed end
on a hard surface to pack the solid to a height of 2-3 mm.[11][12]

o Apparatus Setup: Place the packed capillary tube into the heating block of a melting point
apparatus.[10]

o Heating: Heat the sample rapidly to about 10-15 °C below the expected melting point, then
slow the heating rate to 1-2 °C per minute to ensure thermal equilibrium.[13]

o Observation: Record the temperature at which the first liquid appears (onset of melting) and
the temperature at which the entire sample becomes a clear liquid (completion of melting).
This range is the melting point.[9]
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C. Characterization: Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[14]

4. Collect Sample Spectrum

1. Collect Background 2. Place Sample 3. Apply Pressure 5. Process Data
(Spectrum of empty ATR crystal) (Small amount of solid on crystal) (Ensure good contact) (IR beam passes through sample) (Ratio of sample to background)

Click to download full resolution via product page
Caption: Standard workflow for obtaining an IR spectrum using an ATR-FTIR spectrometer.
Procedure (ATR Method):

e Background Scan: Record a background spectrum of the clean, empty Attenuated Total
Reflectance (ATR) crystal. This accounts for ambient atmospheric absorptions (e.g., COz,
H20).[15]

o Sample Application: Place a small amount of the solid sample directly onto the ATR crystal,
ensuring complete coverage of the crystal surface.[16]

o Pressure Application: Use the instrument's pressure arm to press the sample firmly against
the crystal, ensuring good optical contact.

o Sample Scan: Acquire the infrared spectrum of the sample. The instrument software will
automatically ratio the sample scan against the background scan to generate the final
spectrum.[15]

e Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol or
acetone) after analysis.

D. Characterization: Nuclear Magnetic Resonance (NMR)
Spectroscopy
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NMR spectroscopy provides detailed information about the molecular structure, including the
connectivity and chemical environment of atoms.

6. Process Data
(Fourier Transform, Phase, Baseline)

égﬁfﬁg“f Sarple 2. Filter Solution 3. Insert into Magnet 4. Spectrometer Setup
L (Into clean NMR tube) (Place tube in spinner) (Lock, Tune, Shim)

NMR Spectrum

Click to download full resolution via product page
Caption: General workflow for preparing a sample and acquiring an NMR spectrum.
Procedure:

o Sample Preparation: Dissolve an appropriate amount of the sample (5-25 mg for *H NMR,
50-100 mg for 33C NMR) in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCls,
DMSO-de) in a clean vial.[17]

« Filtration: To remove any particulate matter that could degrade spectral quality, filter the
solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR
tube.[18]

e Instrument Setup: Insert the NMR tube into a spinner and place it in the spectrometer's
magnet.

e Tuning and Shimming: The instrument is locked onto the deuterium signal of the solvent, and
the magnetic field is shimmed to achieve maximum homogeneity. The probe is tuned to the
correct frequency for the nucleus being observed (*H or 13C).[19]

o Acquisition: Set the appropriate experimental parameters (e.g., number of scans, pulse
width, relaxation delay) and acquire the data.[20]

e Processing: The raw data (Free Induction Decay, FID) is converted into a spectrum via
Fourier Transform. The spectrum is then phased, baseline-corrected, and referenced
(typically to residual solvent signals or an internal standard like TMS).
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E. Characterization: Mass Spectrometry (MS)

Mass spectrometry is an analytical technique used to measure the mass-to-charge ratio of
ions, allowing for the determination of a compound's molecular weight and elemental formula.
[21]

1. Sample Introduction 2. lonization 3. Acceleration 4. Mass Analysis 5. Detection Mass Spectrum
(Volatilize sample in vacuum) (e.g., Electron Impact, El) (lons accelerated by electric field) (lons separated by m/z ratio) (lon current measured) (Intensity vs. m/z)

Click to download full resolution via product page
Caption: A simplified workflow of the mass spectrometry experiment.
Procedure (Electron Impact - El):

o Sample Preparation: Prepare a dilute solution of the sample (e.g., ~10-100 pg/mL) in a
volatile organic solvent like methanol or acetonitrile.[22]

¢ Introduction: Introduce the sample into the high-vacuum source of the mass spectrometer,
where it is vaporized.[23]

 lonization: The gaseous molecules are bombarded with a high-energy beam of electrons,
which ejects an electron from the molecule to form a positively charged molecular ion (M*).
[24]

» Fragmentation: The high energy of the ionization process often causes the molecular ion to
break apart into smaller, characteristic fragment ions.[23]

e Analysis and Detection: The ions are accelerated and separated by a mass analyzer (e.g., a
quadrupole or magnetic sector) based on their mass-to-charge (m/z) ratio. A detector then
measures the abundance of each ion.[25] The resulting mass spectrum plots relative ion
abundance versus m/z.

Biological Activity and Signaling Pathways
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A thorough search of scientific literature and chemical databases did not yield any specific
information regarding the biological activity or associated signaling pathways for 4-Chloro-2-
(phenylethynyl)aniline. This compound is primarily considered a synthetic intermediate or
building block for the creation of more complex molecules, which may themselves be subjects
of biological investigation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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